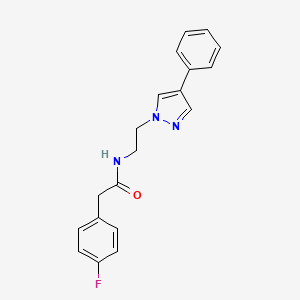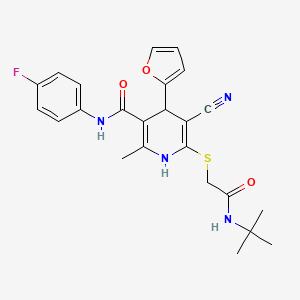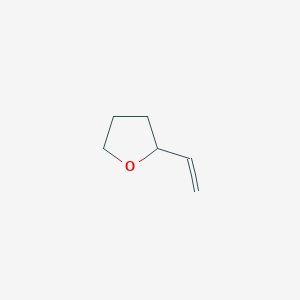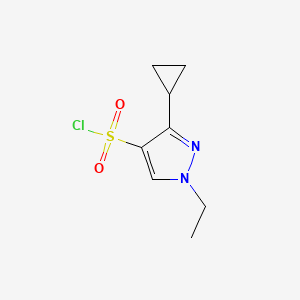![molecular formula C20H17N5O3 B2370707 3,5-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide CAS No. 894062-57-8](/img/structure/B2370707.png)
3,5-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds often involves the use of 3-amino-1,2,4-triazole . Various synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
1,2,4-Triazoles are nitrogenous heterocyclic moieties with the molecular formula C2H3N3. They contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain .Chemical Reactions Analysis
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles can vary widely depending on their specific structure and substituents. For example, some 1,2,4-triazole compounds exhibit excellent thermal stability .Applications De Recherche Scientifique
Antiproliferative Activity
A study involving the synthesis and evaluation of derivatives similar to 3,5-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide found that these compounds inhibited the proliferation of endothelial and tumor cells. This suggests potential applications in cancer research and therapy (Ilić et al., 2011).
Anti-HAV Activity
Another study highlighted the preparation of novel derivatives of 3,5-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide, revealing promising antiviral activity against the hepatitis A virus. This finding could be significant for developing new antiviral drugs (Shamroukh & Ali, 2008).
Antibacterial and Antifungal Activities
Research into heterocyclic compounds related to 3,5-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide has shown that these compounds possess antibacterial activities against both gram-positive and gram-negative bacteria, as well as antifungal activities against various fungi. This suggests potential applications in antimicrobial research (Patel & Patel, 2015).
Anti-Diabetic Drug Development
A study on triazolo-pyridazine-6-yl-substituted piperazines, structurally related to 3,5-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide, demonstrated significant potential as anti-diabetic drugs. These compounds showed Dipeptidyl peptidase-4 (DPP-4) inhibition, suggesting their usefulness in developing new treatments for diabetes (Bindu, Vijayalakshmi & Manikandan, 2019).
Antioxidant Activity
Compounds structurally related to 3,5-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide have been synthesized and evaluated for their antioxidant activity. The results indicated that these compounds could serve as potential leads for the development of new antioxidant agents (Ahmad et al., 2012).
Mécanisme D'action
Target of Action
The primary targets of this compound are PARP-1 and EGFR . These proteins play crucial roles in various cellular processes. PARP-1 is involved in DNA repair, while EGFR is a receptor tyrosine kinase that regulates cell growth and differentiation .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It exhibits promising dual enzyme inhibition of PARP-1 and EGFR . The inhibition of these targets disrupts their normal function, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of PARP-1 and EGFR affects several biochemical pathways. For instance, the inhibition of PARP-1 disrupts DNA repair pathways, making cells more vulnerable to DNA damage . On the other hand, the inhibition of EGFR can disrupt cell growth and differentiation pathways .
Result of Action
The compound’s action results in significant molecular and cellular effects. For instance, it has been shown to induce apoptosis in MDA-MB-231 cells . This is accompanied by an upregulation of P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, and a downregulation of the Bcl2 level .
Safety and Hazards
Propriétés
IUPAC Name |
3,5-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-27-16-9-14(10-17(11-16)28-2)20(26)22-15-5-3-4-13(8-15)18-6-7-19-23-21-12-25(19)24-18/h3-12H,1-2H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPWRUOIZCHASV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Bromophenyl)methyl]piperidine](/img/structure/B2370624.png)
![Sodium 3-[(diphenylmethyl)carbamoyl]propanoate](/img/structure/B2370625.png)
![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2370627.png)





![5-[(3-Methylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2370640.png)



![3,4,5-trimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2370644.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2370647.png)